molecular formula C10H16ClN3 B11888359 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride

2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride

Cat. No.: B11888359
M. Wt: 213.71 g/mol
InChI Key: WFVSJPXRYNAKMH-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride is a heterocyclic compound that features a pyrazine ring substituted with a methyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrazine with 2-methylpiperidine under basic conditions, followed by hydrochloride salt formation. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the original compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect, such as reduced inflammation or inhibited microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(piperidin-2-yl)pyridine hydrochloride
  • 2-Methyl-5-(piperidin-2-yl)thiazole hydrochloride
  • 2-Methyl-5-(piperidin-2-yl)imidazole hydrochloride

Uniqueness

2-Methyl-5-(piperidin-2-yl)pyrazine hydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

2-methyl-5-piperidin-2-ylpyrazine;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c1-8-6-13-10(7-12-8)9-4-2-3-5-11-9;/h6-7,9,11H,2-5H2,1H3;1H

InChI Key

WFVSJPXRYNAKMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2CCCCN2.Cl

Origin of Product

United States

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